2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclohexylacetamide
Beschreibung
The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclohexylacetamide is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazin-3-one core. Key structural elements include:
- A 6-[(4-chlorophenyl)methyl]sulfanyl substituent, which introduces aromatic and lipophilic character.
- Structural elucidation of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely employed for small-molecule refinement and validation .
Eigenschaften
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c21-15-8-6-14(7-9-15)13-29-19-11-10-17-23-25(20(28)26(17)24-19)12-18(27)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICGXKYGEACUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents to form the triazolopyridazine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylmethylsulfanyl group is attached to the triazolopyridazine core.
Attachment of the Cyclohexylacetamide Moiety: The final step involves the acylation of the intermediate compound with cyclohexylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyridazine core, potentially yielding alcohol derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Overview
The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclohexylacetamide is a complex organic molecule notable for its unique structural features that include a triazole and pyridazine moiety. The presence of various functional groups suggests significant potential for diverse biological activities and applications in medicinal chemistry.
Medicinal Chemistry
The compound is being explored for its therapeutic effects , particularly in the development of new drugs. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for various pharmacological studies.
- Anticancer Activity: Similar compounds in the triazole family have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of triazoles have been identified as potent inhibitors of c-Met kinases, which are implicated in several types of cancer . The potential of this specific compound to act as an anticancer agent warrants further investigation.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activities against a range of pathogens. The compound's structure suggests it may possess similar properties.
- Broad-Spectrum Activity: Studies on related triazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, triazolo derivatives have been reported to show activity against Staphylococcus aureus and Escherichia coli . This positions the compound as a potential candidate for further antimicrobial research.
The compound's unique functional groups may contribute to various biological activities beyond antimicrobial effects.
- Neuroprotective and Antioxidant Effects: The triazole scaffold has been associated with neuroprotective properties and antioxidant activities in previous studies . This suggests that the compound could be explored for potential applications in neurodegenerative diseases.
Comparative Table of Related Compounds
| Compound Name | Structure | Main Application | Notable Activity |
|---|---|---|---|
| Savolitinib | Triazole | Anticancer | c-Met inhibitor |
| PF-04217903 | Triazole | Anticancer | Potent inhibitor |
| Other Triazoles | Various | Antimicrobial | Broad-spectrum |
Case Studies
- Anticancer Research : A study on triazole derivatives indicated that modifications at specific positions can enhance anticancer activity significantly. For example, compounds with electron-withdrawing groups showed improved potency against cancer cell lines .
- Antimicrobial Efficacy : Research on related compounds demonstrated that certain triazole derivatives exhibited antimicrobial activity comparable to standard antibiotics against resistant strains of bacteria like MRSA .
Wirkmechanismus
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can form hydrogen bonds and other interactions with target proteins, modulating their activity. The chlorophenyl and cyclohexylacetamide groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analog 1: N-[2-(4-chlorophenyl)ethyl]-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl}acetamide
- Core Heterocycle : Shares the same [1,2,4]triazolo[4,3-b]pyridazin-3-one backbone as the target compound.
- Sulfanyl Substituent : The 4-methylphenyl group (vs. 4-chlorophenylmethyl in the target) reduces electronegativity and may alter metabolic stability due to decreased halogen-mediated interactions .
- Acetamide Side Chain: The 4-chlorophenethyl moiety (vs.
Structural Analog 2: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Core Heterocycle: Features a thieno[3,2-d]pyrimidin-4-one system instead of triazolopyridazine. This increases sulfur content and reduces nitrogen atoms, which could influence hydrogen-bonding capacity and π-stacking interactions .
- Sulfanyl Substituent: Positioned on the pyrimidinone ring, the 4-chlorophenyl group mirrors the halogenated aromaticity of the target compound.
Structural and Functional Comparison Table
Research Findings and Implications
- Conformational Flexibility: The cyclohexyl side chain in the target compound offers greater rotational freedom than Analog 2’s rigid thienopyrimidinone core, which could influence bioavailability .
- Metabolic Stability: Halogenated aromatic systems (e.g., 4-chlorophenyl) in the target compound and Analog 2 may resist oxidative degradation compared to non-halogenated analogs.
Biologische Aktivität
The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclohexylacetamide is a complex organic molecule belonging to the class of triazolopyridazines. Its unique structure and functional groups suggest potential pharmacological properties that warrant investigation into its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is . It features a triazole ring fused with a pyridazine moiety and incorporates a chlorophenyl group and a cyclohexylacetamide structure. The presence of these functional groups is critical for its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to altered cellular metabolism and signaling.
- Receptor Modulation : Interaction with cell surface receptors can modulate signaling pathways, influencing various cellular responses.
- Gene Expression Alteration : The compound may affect transcription factors and gene expression, impacting protein synthesis and cellular functions .
Antimicrobial Activity
Research indicates that compounds within the triazolopyridazine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacteria and fungi. A study demonstrated that similar triazole derivatives displayed high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This suggests potential applications in treating infections.
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory effects. Triazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation . Compounds exhibiting COX-II selectivity have shown promise in reducing inflammation without significant ulcerogenic effects .
Anticancer Potential
Emerging research highlights the anticancer potential of triazolopyridazine derivatives. For example, studies have reported antiproliferative effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest . A specific study identified novel anticancer compounds through screening libraries on multicellular spheroids, showcasing the relevance of triazole compounds in cancer therapy .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
